(R)-(Tetrahydro-2H-pyran-3-yl)methyl benzoate
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Overview
Description
®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate is an organic compound that features a tetrahydropyran ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate typically involves the formation of the tetrahydropyran ring followed by esterification with benzoic acid. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature to yield tetrahydropyran derivatives .
Industrial Production Methods
Industrial production of ®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate may involve large-scale hydroalkoxylation reactions using efficient catalysts such as lanthanide triflates or silver (I) triflate, which provide high yields under mild conditions .
Chemical Reactions Analysis
Types of Reactions
®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of ®-(Tetrahydro-2H-pyran-3-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
[(3R)-oxan-3-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-13(12-6-2-1-3-7-12)16-10-11-5-4-8-15-9-11/h1-3,6-7,11H,4-5,8-10H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENZOXDGFQZGOW-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](COC1)COC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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